2-Ethyl-1,3-dioxolane

概要

説明

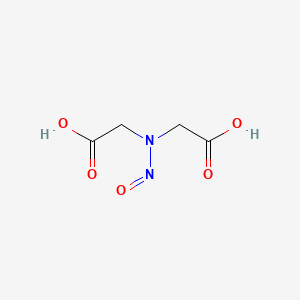

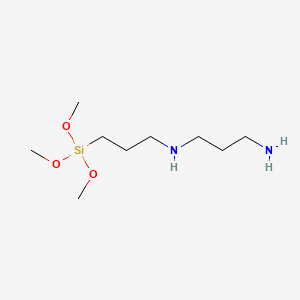

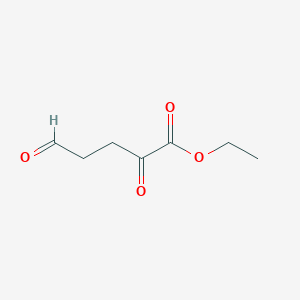

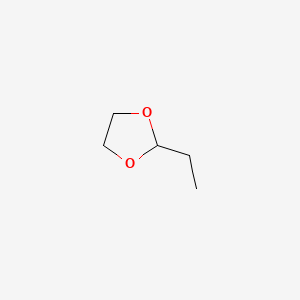

2-Ethyl-1,3-dioxolane is a natural product found in Nicotiana tabacum . It has a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol . The IUPAC name for this compound is 2-ethyl-1,3-dioxolane .

Synthesis Analysis

The synthesis of 2-Ethyl-1,3-dioxolane involves the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . Another method involves the hydrolysis of 2-ethyl-1,3-dioxolane (2ED) to re-obtain ethylene glycol (EG), which is a very important step to recover EG from an EG and 1,2-BDO azeotropic mixture via a reversible-reaction-assisted intensification process .Molecular Structure Analysis

The InChI for 2-Ethyl-1,3-dioxolane isInChI=1S/C5H10O2/c1-2-5-6-3-4-7-5/h5H,2-4H2,1H3 . The Canonical SMILES for this compound is CCC1OCCO1 . Chemical Reactions Analysis

The hydrolysis of 2-ethyl-1,3-dioxolane (2ED) to re-obtain ethylene glycol (EG) is a very important step to recover EG from an EG and 1,2-BDO azeotropic mixture via a reversible-reaction-assisted intensification process .Physical And Chemical Properties Analysis

2-Ethyl-1,3-dioxolane has a molecular weight of 102.13 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . It has a topological polar surface area of 18.5 Ų . The compound has a density of 0.9±0.1 g/cm3, a boiling point of 111.5±8.0 °C at 760 mmHg, and a flash point of 21.5±12.3 °C .科学的研究の応用

Chemical Structure and Properties

“2-Ethyl-1,3-dioxolane” is a cyclic ketal with the molecular formula C5H10O2 . It is a condensation product of carbonyl compounds with vicinal diols . The compound has a molecular weight of 102.1317 .

Thermochemical Data

The compound has been studied for its thermochemical properties. The boiling point of “2-Ethyl-1,3-dioxolane” is 379 K . More physical and chemical property data is available from the Thermodynamics Research Center (TRC) products .

Synthesis of Polymers

“2-Ethyl-1,3-dioxolane” is used as a semiproduct and auxiliary substance in the synthesis of polymers . It plays a crucial role in the formation of polymer chains.

Production of Rubber Goods

In the rubber industry, “2-Ethyl-1,3-dioxolane” is used in the production of rubber goods . It helps in improving the elasticity and durability of the rubber products.

Paint and Lacquer Materials

“2-Ethyl-1,3-dioxolane” is also used in the production of paint and lacquer materials . It contributes to the gloss and durability of these materials.

Perfumes and Cosmetics

In the perfume and cosmetics industry, “2-Ethyl-1,3-dioxolane” is used as an ingredient . It helps in enhancing the fragrance and longevity of the products.

Selective Ketalization

“2-Ethyl-2-methyl-1,3-dioxolane” has been employed as a reagent in the selective ketalization of 1-oxo functions of certain compounds . This process is crucial in the field of organic chemistry.

Enantioselective Total Synthesis

“2-Ethyl-2-methyl-1,3-dioxolane” has also been employed in the enantioselective total synthesis of (-)-strychnine . This showcases its importance in the field of medicinal chemistry.

Safety and Hazards

将来の方向性

The hydrolysis of 2-ethyl-1,3-dioxolane (2ED) to re-obtain ethylene glycol (EG) is a significant step in recovering EG from an EG and 1,2-BDO azeotropic mixture via a reversible-reaction-assisted intensification process . This process has potential for industrial application and represents a promising direction for future research .

作用機序

Target of Action

2-Ethyl-1,3-dioxolane is a type of organic compound known as a dioxolane . Dioxolanes are used as solvents and as co-monomers in polyacetals . The primary targets of 2-Ethyl-1,3-dioxolane are carbonyl compounds, where it acts as a protective group .

Mode of Action

2-Ethyl-1,3-dioxolane interacts with its targets through a process known as acetalization . This involves the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The result is the formation of a ketal, which is a more stable compound .

Biochemical Pathways

The acetalization process involving 2-Ethyl-1,3-dioxolane affects the biochemical pathways of carbonyl compounds . The formation of a ketal alters the reactivity of the carbonyl compound, protecting it from further reactions . This can be particularly useful in multi-step organic synthesis, where certain functional groups need to be protected while others are modified .

Pharmacokinetics

Its properties as a dioxolane suggest that it is likely to have good solubility in organic solvents . Its boiling point is 379 K , indicating that it is a volatile compound. More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The primary result of the action of 2-Ethyl-1,3-dioxolane is the formation of a ketal from a carbonyl compound . This transformation protects the carbonyl group from further reactions, allowing other functional groups in the molecule to be selectively modified .

Action Environment

The action of 2-Ethyl-1,3-dioxolane is influenced by several environmental factors. The presence of a Brönsted or a Lewis acid catalyst is necessary for the acetalization process . The reaction is also sensitive to the solvent used, with toluene often used due to its ability to continuously remove water from the reaction mixture . Temperature can also influence the reaction, with higher temperatures typically increasing the reaction rate .

特性

IUPAC Name |

2-ethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-5-6-3-4-7-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBRDDDJKLAXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180374 | |

| Record name | 2-Ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,3-dioxolane | |

CAS RN |

2568-96-9 | |

| Record name | 2-Ethyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-ethyl-1,3-dioxolane in ethylene glycol recovery?

A: 2-Ethyl-1,3-dioxolane (2ED) plays a crucial role in recovering ethylene glycol (EG) from mixtures containing EG and 1,2-butanediol (1,2-BDO). The process involves a reversible reaction-assisted intensification approach where 2ED is hydrolyzed to yield EG. [] This hydrolysis can be effectively achieved through reactive distillation using a structured catalytic packing unit with KRD-002 ion-exchange resin. Pilot-scale experiments and simulations have demonstrated the efficiency of this method. []

Q2: Are there any side reactions associated with the use of 2-ethyl-1,3-dioxolane in chemical synthesis?

A: Yes, when 2-ethyl-1,3-dioxolane derivatives containing a vinyl ether group are involved in hydrosilylation reactions using a silane compound and hexachloroplatinic acid catalyst, several side reactions can occur. [] These include silane-alcohol condensation, primarily with the secondary alcohol of the 2-ethyl-1,3-dioxolane derivative, leading to silyloxygrafted moieties. Additionally, hydrogen generated during this condensation can partially saturate any residual vinyl ether isomers. The remaining portion of these isomers may cyclize, forming a 2-ethyl-1,3-dioxolane derivative. []

Q3: Can you describe the liquid-liquid equilibrium behavior of 2-ethyl-1,3-dioxolane in water-inorganic compound systems?

A: Studies have examined the mutual solubility of 2-ethyl-1,3-dioxolane (2ED) in water. [] Furthermore, research has explored the liquid-liquid equilibrium behavior of structurally similar substituted dioxolanes like 4-methyl-1,3-dioxolane (4MD), 2-methyl-1,3-dioxolane (2MD), and 2,2-dimethyl-1,3-dioxolane (DMD) in ternary systems with water and inorganic compounds like NaOH, KCl, and CaCl2. []

Q4: What are the potential applications of N,N'-bis(2-ethyl-1,3-dioxolane)kryptocyanine (EDKC)?

A: EDKC, a lipophilic cyanine dye, exhibits potential as a photosensitizer in both biological and chemical contexts. Research suggests that EDKC might be beneficial in photodynamic therapy for cancer treatment. [] Its preferential accumulation in carcinoma cell mitochondria compared to normal cells makes it a promising candidate for targeted therapy. Upon exposure to light within the 680-720 nm range, EDKC induces significant cell death in various carcinoma cell lines while demonstrating minimal toxicity towards normal cells. [] This selective phototoxicity stems from EDKC's ability to generate reactive oxygen species upon light activation, leading to mitochondrial damage and ultimately cell death. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。